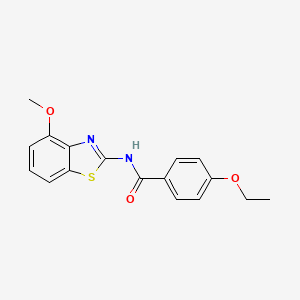

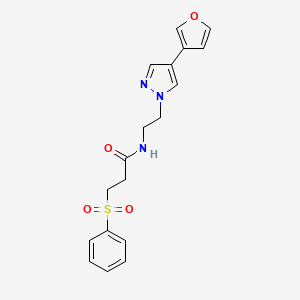

4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many derivatives of benzothiazole are used for their antimicrobial activity . Ethoxy and methoxy groups are common in organic chemistry and often enhance the compound’s lipophilicity, which can improve cell membrane penetration.

Molecular Structure Analysis

The molecular structure of a compound like this would likely be planar due to the conjugated system of the benzothiazole and benzamide groups. The ethoxy and methoxy groups could potentially add some steric hindrance .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the ethoxy and methoxy groups might influence the reactivity of the compound .Scientific Research Applications

Anti-Tubercular Activity

4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide: has been investigated for its anti-tubercular properties. In a study, novel derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells .

Complement-Mediated Diseases

The compound’s structure suggests potential as a factor B inhibitor. Factor B plays a crucial role in the complement system, which is involved in immune responses. Inhibiting factor B could be applicable to treating a diverse array of complement-mediated diseases. Further research is needed to explore this application .

Antibacterial Properties

While specific studies on this compound are limited, related benzothiazole derivatives have demonstrated antibacterial activity. For instance, some analogs exhibited comparable efficacy to standard drugs against Pseudomonas aeruginosa and Escherichia coli. Investigating the antibacterial potential of 4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide could be valuable .

Metal Chelation

The compound’s structure includes an aminothiazole linkage, which may have implications in metal chelation. Metal chelates find applications in catalysis, drug delivery, and imaging. Exploring the metal-binding properties of this compound could reveal interesting applications .

Drug Design and Optimization

Given its unique benzothiazole moiety, this compound could serve as a scaffold for drug design. Medicinal chemists might modify its structure to create novel derivatives with improved pharmacological properties. Computational studies, such as molecular docking, can guide further optimization .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (ache) and monoamine oxidase b (mao-b) . These enzymes play crucial roles in neurological functions, with AChE involved in the termination of impulse transmissions at cholinergic synapses and MAO-B involved in the breakdown of dopamine, a neurotransmitter.

Mode of Action

Based on the activities of similar compounds, it may interact with its targets (like ache and mao-b) and inhibit their activities . This inhibition could lead to an increase in the concentration of neurotransmitters in the synaptic cleft, potentially leading to enhanced signal transmission.

Biochemical Pathways

The compound may affect the cholinergic and dopaminergic pathways due to its potential inhibitory effects on AChE and MAO-B . By inhibiting AChE, it could prevent the breakdown of acetylcholine, enhancing cholinergic transmission. Similarly, inhibition of MAO-B could prevent the breakdown of dopamine, enhancing dopaminergic transmission.

Result of Action

Based on the potential targets, the compound could lead to enhanced neurotransmission due to increased levels of acetylcholine and dopamine . This could potentially have therapeutic effects in conditions like Alzheimer’s disease, where there is a deficiency of these neurotransmitters.

Future Directions

properties

IUPAC Name |

4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-3-22-12-9-7-11(8-10-12)16(20)19-17-18-15-13(21-2)5-4-6-14(15)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVJOCVGIKZPKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2471000.png)

![2-[(4-Bromobenzyl)amino]-2-oxoethyl 4-cyanobenzoate](/img/structure/B2471004.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-fluorophenyl)prop-2-enoate](/img/structure/B2471005.png)

![Methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate](/img/structure/B2471012.png)

![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2-fluorophenyl)azetidine-1-carboxamide](/img/structure/B2471014.png)

![1-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2471018.png)

![N-(4-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471020.png)

![1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one](/img/structure/B2471023.png)